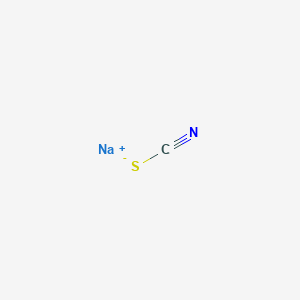

sodium;thiocyanate

Description

BenchChem offers high-quality sodium;thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTPCRGMBIAPIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"sodium thiocyanate chemical formula and properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium thiocyanate (B1210189) (NaSCN), covering its chemical formula, core properties, experimental protocols, and its role in relevant biological pathways.

Chemical Identity and Properties

Sodium thiocyanate is an inorganic compound with the chemical formula NaSCN.[1][2] It is a colorless, deliquescent crystalline solid that is highly soluble in water, ethanol (B145695), and acetone.[1][3]

Physical and Chemical Properties

The key physical and chemical properties of sodium thiocyanate are summarized in the table below.

| Property | Value | References |

| Chemical Formula | NaSCN | [1][2] |

| Molar Mass | 81.072 g/mol | [2] |

| Appearance | Colorless, deliquescent crystals or white powder | [2] |

| Density | 1.735 g/cm³ | [2] |

| Melting Point | 287 °C (549 °F; 560 K) | [2] |

| Boiling Point | Decomposes at 307 °C (585 °F; 580 K) | [2] |

| Solubility in water | 139 g/100 mL (21 °C), 225 g/100 mL (100 °C) | [2] |

| Solubility in other solvents | Soluble in acetone, alcohols, and ammonia. | [1][2] |

| Acidity (pKa of HSCN) | -1.28 | [1][2] |

| Crystal Structure | Orthorhombic | [1] |

Safety and Handling

Sodium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes serious eye damage. Contact with acids liberates very toxic gas.[4]

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Harmful if inhaled | H332 |

| Causes serious eye damage | H318 |

| Harmful to aquatic life with long lasting effects | H412 |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

Experimental Protocols

Synthesis of Sodium Thiocyanate from Sodium Cyanide and Sulfur

This protocol describes the synthesis of sodium thiocyanate from the reaction of sodium cyanide with elemental sulfur.

Materials:

-

Sodium cyanide (NaCN)

-

Elemental sulfur (S)

-

Water

-

Reaction flask with reflux condenser and stirrer

Procedure:

-

Prepare an aqueous solution of sodium cyanide.

-

Add elemental sulfur to the sodium cyanide solution in the reaction flask. The typical reaction is: 8 NaCN + S₈ → 8 NaSCN.[1]

-

Heat the mixture and maintain it at a gentle boil.[5]

-

Stir the reaction mixture continuously to ensure proper mixing of the reactants.

-

After the reaction is complete (indicated by the consumption of sulfur), the resulting solution is filtered to remove any unreacted sulfur and other solid impurities.

-

The filtrate, a solution of sodium thiocyanate, can then be concentrated and cooled to induce crystallization.

Purification of Sodium Thiocyanate by Recrystallization

This protocol outlines the purification of sodium thiocyanate using recrystallization.

Materials:

-

Crude sodium thiocyanate

-

Ethanol or acetone

-

Beaker

-

Heating plate

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolve the crude sodium thiocyanate in a minimal amount of hot ethanol or acetone.[5]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the solubility of sodium thiocyanate decreases, leading to the formation of crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in an oven at a suitable temperature (e.g., 130°C) to remove the solvent.[5] Due to its deliquescent nature, it should be stored in a desiccator.[5]

Quantitative Analysis of Sodium Thiocyanate by Titration (Volhard Method)

This protocol describes the determination of the purity of a sodium thiocyanate sample by argentometric titration.

Materials:

-

Sodium thiocyanate sample

-

Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 N)

-

Ferric ammonium (B1175870) sulfate (B86663) indicator solution

-

Nitric acid (HNO₃)

-

Burette, pipette, and conical flask

Procedure:

-

Accurately weigh a sample of sodium thiocyanate and dissolve it in a known volume of distilled water to prepare a solution of a specific concentration.

-

Pipette a precise volume of the standardized silver nitrate solution into a conical flask.

-

Add a few drops of ferric ammonium sulfate indicator and a small amount of nitric acid to the flask.

-

Titrate the silver nitrate solution with the prepared sodium thiocyanate solution from the burette.

-

The endpoint is reached when a permanent faint reddish-brown color appears, indicating the formation of the ferric thiocyanate complex.[6]

-

Record the volume of the sodium thiocyanate solution used and calculate the purity of the original sample based on the stoichiometry of the reaction: AgNO₃ + NaSCN → AgSCN(s) + NaNO₃.

Signaling Pathways and Experimental Workflows

The Lactoperoxidase System and Hypothiocyanous Acid Formation

Sodium thiocyanate is a crucial component of the innate immune system, particularly in mucosal secretions. It serves as a substrate for the enzyme myeloperoxidase (MPO), which catalyzes its oxidation by hydrogen peroxide (H₂O₂) to produce the antimicrobial agent hypothiocyanous acid (HOSCN).[7][8]

References

- 1. Sodium thiocyanate-Application_Chemicalbook [chemicalbook.com]

- 2. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

- 3. standardchemicals.com.au [standardchemicals.com.au]

- 4. チオシアン酸ナトリウム reagent grade, 98-102% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. fao.org [fao.org]

- 7. mdpi.com [mdpi.com]

- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Sodium Thiocyanate from Sodium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of sodium thiocyanate (B1210189) (NaSCN) from sodium cyanide (NaCN), a critical process for obtaining a versatile reagent used in pharmaceuticals, chemical analysis, and various industrial applications. This guide details the core chemical principles, experimental protocols, and purification methods, presenting quantitative data in accessible formats and visualizing key processes for enhanced understanding.

Introduction

Sodium thiocyanate is an inorganic compound with the formula NaSCN. It serves as a primary source of the thiocyanate anion (SCN⁻) and is a key precursor in the synthesis of many pharmaceuticals and specialty chemicals.[1] The most common and direct method for its preparation involves the reaction of sodium cyanide with elemental sulfur. This process, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity, as well as to manage the hazardous nature of the reactants.

This document outlines the fundamental reaction, explores the impact of various experimental parameters on the synthesis, provides detailed procedural guidelines, and describes methods for the purification and analysis of the final product.

The Core Synthesis Reaction

The synthesis of sodium thiocyanate from sodium cyanide is an exothermic reaction that proceeds by the direct combination of sodium cyanide and elemental sulfur, typically in an aqueous solution.[2] The balanced chemical equation for this reaction is:

8 NaCN + S₈ → 8 NaSCN

This reaction involves the nucleophilic attack of the cyanide ion on the sulfur ring, leading to the formation of the thiocyanate ion.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of sodium thiocyanate from sodium cyanide, based on established laboratory and industrial practices.

Materials and Equipment

-

Reactants:

-

Sodium cyanide (NaCN), high purity

-

Elemental sulfur (S₈), powder or flowers of sulfur

-

Deionized water

-

-

Optional Catalysts:

-

Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts like Tetrabutylammonium bromide)

-

-

Purification and Analysis Reagents:

-

Activated carbon

-

Celatom or Kieselguhr (diatomaceous earth)

-

Ethanol or Acetone for recrystallization

-

Silver nitrate (B79036) (AgNO₃) for titration

-

Nitric acid (HNO₃)

-

Ferric ammonium sulfate (B86663) indicator

-

-

Equipment:

-

Reaction vessel (glass reactor or stainless steel for larger scale)

-

Heating mantle or water bath with temperature control

-

Mechanical stirrer

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, vacuum flask)

-

Evaporator (rotary evaporator)

-

Crystallization dish

-

Drying oven or vacuum desiccator

-

Synthesis Procedure

A generalized procedure for the synthesis is as follows:

-

Preparation of Reactant Solution: An aqueous solution of sodium cyanide is prepared. For example, a 30% NaCN solution can be used.[3]

-

Reaction with Sulfur: A slurry of sulfur in water is heated to the desired reaction temperature. The sodium cyanide solution is then added slowly to the sulfur slurry with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.[3]

-

Reaction Completion and Filtration: After the addition of sodium cyanide is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion. Any unreacted sulfur is then removed by filtration.

-

Purification of the Crude Solution: The resulting crude sodium thiocyanate solution may contain impurities such as unreacted sodium cyanide, sodium sulfide, and sodium carbonate. The solution is often boiled to remove any ammonia (B1221849) formed from the decomposition of cyanate (B1221674) impurities.[3] Decolorizing carbon can be added to the hot solution to remove colored impurities, followed by filtration.[2]

-

Crystallization: The purified solution is concentrated by evaporation until saturation is reached. The concentrated solution is then cooled to induce crystallization of sodium thiocyanate.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and then dried under vacuum to yield the final product.

Quantitative Data and Reaction Parameters

The yield and purity of sodium thiocyanate are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various sources.

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

| Temperature | Boiling (approx. 103-105 °C) | High | - | U.S. Patent 2,313,680 |

| 30 °C | - | - | U.S. Patent 2,313,680 | |

| Catalyst | None (Traditional Method) | 96 - 97 | - | Chinese Patent CN101544382A[4] |

| Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | up to 99.7 | > 99 | Chinese Patent CN101544382A[4] | |

| Reactant Ratio | Stoichiometric (NaCN:S = 1:1 molar) | - | - | General chemical principle |

| Slight excess of NaCN | - | - | U.S. Patent 2,372,119 (to remove polysulfides)[3] |

Table 1: Effect of Reaction Conditions on Sodium Thiocyanate Synthesis

| Solvent for Recrystallization | Purity of Final Product | Reference |

| Ethanol | High | LookChem[1] |

| Acetone | High | LookChem[1] |

| Water | Good | LookChem[1] |

Table 2: Solvents for Purification by Recrystallization

Mandatory Visualizations

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of sodium thiocyanate.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification of sodium thiocyanate.

Purity Analysis

The purity of the synthesized sodium thiocyanate can be determined by various analytical methods. A common and reliable method is titration with a standardized silver nitrate solution, known as Volhard's method.

Titrimetric Analysis Protocol

-

Sample Preparation: A precisely weighed sample of the synthesized sodium thiocyanate is dissolved in deionized water to a known volume.

-

Titration: A known volume of this solution is acidified with nitric acid, and a ferric ammonium sulfate indicator is added.

-

Endpoint Determination: The solution is then titrated with a standard solution of silver nitrate. The endpoint is reached when a permanent reddish-brown color of the ferric thiocyanate complex appears.

-

Calculation: The purity of the sodium thiocyanate can be calculated from the volume of silver nitrate solution used.[5]

Safety Considerations

-

Sodium Cyanide: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations involving sodium cyanide must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Sulfur: While elemental sulfur is not highly toxic, it can cause skin and eye irritation. Inhalation of sulfur dust should be avoided.

-

Reaction: The reaction is exothermic and can lead to a rapid increase in temperature if the addition of sodium cyanide is not controlled.

Conclusion

The synthesis of sodium thiocyanate from sodium cyanide and sulfur is a well-established and efficient method. By carefully controlling reaction parameters such as temperature and utilizing catalysts, high yields and purity of the final product can be achieved. Proper purification and handling procedures are crucial to ensure a high-quality product and the safety of the personnel involved. This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and implement this important chemical synthesis.

References

- 1. Cas 540-72-7,Sodium thiocyanate | lookchem [lookchem.com]

- 2. Sciencemadness Discussion Board - Synthesis of sodium thiocyanate. - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. US2372119A - Process of making thiocyanates - Google Patents [patents.google.com]

- 4. CN101544382A - Synthesizing method of sodium thiocyanate - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Sodium Thiocyanate (B1210189)

This guide provides a comprehensive overview of the crystal structure of sodium thiocyanate (NaSCN), detailing its crystallographic parameters, coordination environment, and the experimental protocols used for its determination.

Introduction

Sodium thiocyanate is a colorless, deliquescent crystalline solid with the chemical formula NaSCN.[1] It serves as a primary source of the thiocyanate anion (SCN⁻), a versatile pseudohalide used extensively in chemical synthesis, including the production of pharmaceuticals and other specialized chemicals.[1][2] Understanding its solid-state structure is crucial for predicting its reactivity, stability, and interactions in various applications. The crystal structure of sodium thiocyanate has been determined by single-crystal X-ray diffraction, revealing an orthorhombic lattice.[2][3]

Crystal Structure and Crystallographic Data

Sodium thiocyanate crystallizes in the orthorhombic crystal system, belonging to the centrosymmetric space group Pnma.[4][5] The structure was first detailed by P. H. van Rooyen and J. C. A. Boeyens in 1975.[5] In this arrangement, each sodium ion (Na⁺) is coordinated by three nitrogen atoms and three sulfur atoms from the thiocyanate anions.[2][3]

The coordination geometry around the Na⁺ ion is a distorted octahedron, formed by a mixture of corner- and edge-sharing with adjacent thiocyanate groups.[4] The thiocyanate anion itself is nearly linear.

Crystallographic Data

The following tables summarize the key crystallographic data for sodium thiocyanate.

Table 1: Unit Cell Parameters

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 3.99 Å |

| b | 5.61 Å |

| c | 13.35 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Unit Cell Volume | 299.28 ų |

| Data sourced from the Materials Project, citing van Rooyen & Boeyens (1975).[4][5] |

Table 2: Atomic Positions

| Atom | Wyckoff Symbol | x | y | z |

| Na | 4c | 1/4 | 0.5663 | 0.8957 |

| S | 4c | 1/4 | 0.1072 | 0.1862 |

| C | 4c | 1/4 | 0.8698 | 0.1169 |

| N | 4c | 3/4 | 0.3057 | 0.9322 |

| Fractional coordinates for the atoms in the conventional unit cell.[5] |

Table 3: Selected Bond Lengths

| Bond | Length (Å) |

| Na–N | 2.41 (x1) |

| Na–N | 2.52 (x2) |

| Na–S | 2.92 (x2) |

| Na–S | 2.96 (x1) |

| C–N | 1.18 |

| C–S | 1.62 |

| Distances derived from the crystallographic data.[4] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sodium thiocyanate is achieved through single-crystal X-ray diffraction (SC-XRD).[5] This powerful analytical technique provides precise information on the three-dimensional arrangement of atoms within a crystal lattice.[3][6]

Sample Preparation and Crystal Selection

-

Crystallization : High-purity sodium thiocyanate is dissolved in a suitable solvent. Single crystals are grown through slow evaporation of the solvent or by carefully cooling a saturated solution. The key is to allow the crystals to form slowly to ensure a well-ordered, single lattice.[7]

-

Crystal Selection : A suitable single crystal is selected under a microscope. An ideal crystal should be optically clear, unfractured, and have dimensions typically no larger than 0.25 mm in any direction.[7] Crystals with visible defects, cracks, or intergrowths are rejected.[7]

-

Mounting : The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to affix it to a thin loop or fiber.

Data Collection

-

X-ray Generation : X-rays are generated in a sealed tube or rotating anode by accelerating electrons against a metal target (commonly Molybdenum or Copper).[3] The resulting X-rays are filtered to produce a monochromatic beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[3]

-

Diffraction : The mounted crystal is placed in the path of the collimated X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[8]

-

Detection : Constructive interference of the diffracted X-rays occurs at specific angles, satisfying Bragg's Law (nλ = 2d sinθ).[3] These diffracted beams, or reflections, are recorded by a detector, such as a CCD or pixel detector, as a series of spots of varying intensity.[6] A full sphere of data is collected by rotating the crystal through various angles, often in small increments.[3]

Structure Solution and Refinement

-

Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[8]

-

Structure Solution : The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[6] This map provides an approximate model of the atomic positions.

-

Structure Refinement : The initial atomic model is refined against the experimental diffraction data using a least-squares method.[1][9] In this iterative process, atomic parameters (coordinates, thermal displacement parameters) are adjusted to minimize the difference between the calculated diffraction pattern from the model and the observed pattern.[9] The quality of the final structure is assessed by metrics such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining a crystal structure using single-crystal X-ray diffraction.

References

- 1. dictionary.iucr.org [dictionary.iucr.org]

- 2. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction [pd.chem.ucl.ac.uk]

"pharmacological activity of sodium thiocyanate in biological systems"

An In-depth Technical Guide on the Pharmacological Activity of Sodium Thiocyanate (B1210189) in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiocyanate (NaSCN), a pseudohalide salt, demonstrates a wide spectrum of pharmacological activities within biological systems. Historically utilized as an antihypertensive agent, its contemporary relevance is increasingly focused on its role as a key substrate for peroxidase enzymes, its influence on the nitric oxide pathway, and its antimicrobial and anti-inflammatory properties. Thiocyanate (SCN⁻) is an endogenous anion found in various bodily fluids, with concentrations influenced by diet and environmental factors. This document provides a comprehensive technical overview of the mechanisms of action, pharmacokinetics, and key experimental findings related to sodium thiocyanate. It details its modulation of enzymatic pathways, impact on physiological systems, and toxicological profile, presenting quantitative data in structured tables and visualizing complex interactions through signaling pathway diagrams.

Introduction

Sodium thiocyanate is an inorganic compound with the formula NaSCN. It is a versatile molecule that serves as a precursor to the antimicrobial and signaling molecule hypothiocyanous acid (HOSCN) and interacts with various enzymatic and transport systems.[1][2] Its primary endogenous role is linked to the innate immune system, particularly in mucosal linings where it is concentrated.[3][4] While its use as a primary therapeutic for hypertension has ceased due to toxicity concerns, research into its ability to modulate oxidative stress and inflammation in conditions like atherosclerosis and inflammatory bowel disease has renewed interest in its pharmacological potential.[3][5][6] This guide synthesizes current knowledge to provide a detailed resource for professionals in research and drug development.

Pharmacodynamics and Mechanisms of Action

The biological effects of sodium thiocyanate are primarily mediated through its anion, thiocyanate (SCN⁻), which acts as a substrate or inhibitor in several key biochemical pathways.

The Peroxidase-Thiocyanate System: A Core Immune Function

A central role of thiocyanate is its function as a preferred substrate for heme peroxidase enzymes, such as myeloperoxidase (MPO) found in neutrophils and lactoperoxidase (LPO) found in saliva and milk.[1][2][3] In the presence of hydrogen peroxide (H₂O₂), these enzymes catalyze the two-electron oxidation of SCN⁻ to produce hypothiocyanous acid (HOSCN).[2]

This reaction is significant for two reasons:

-

Antimicrobial Activity : HOSCN is a potent antimicrobial agent that targets sulfhydryl groups in microbial proteins, inhibiting their metabolism and growth.[1][7] This forms a critical component of the innate immune defense in saliva, tears, and the respiratory tract.[2][4]

-

Modulation of Inflammation : MPO can also oxidize chloride ions (Cl⁻) to the highly cytotoxic hypochlorous acid (HOCl). Thiocyanate can outcompete chloride for MPO, shifting production from the damaging HOCl to the less reactive and more selective HOSCN.[3][5] This shift can reduce host tissue damage during inflammation.[5]

Interaction with the Nitric Oxide Pathway

Thiocyanate is implicated in an alternative pathway for nitric oxide (NO) generation, particularly under acidic and inflammatory conditions.[8] Peroxidases can catalyze the oxidation of SCN⁻, which can subsequently react with nitrite (B80452) (NO₂⁻) to produce NO.[9] This pathway is distinct from the canonical L-arginine-dependent NO synthase (NOS) pathway.

Endocrine Effects: Thyroid Function

Thiocyanate is a potent competitive inhibitor of the sodium-iodide symporter (NIS), the protein responsible for transporting iodide into thyroid follicular cells.[10][11] By blocking iodide uptake, SCN⁻ can impair the synthesis of thyroid hormones (T4 and T3), potentially leading to hypothyroidism, especially in individuals with iodine deficiency.[12][13]

Other Pharmacological Activities

-

Hypotensive Effects : Historically, NaSCN was used to treat hypertension.[1] The mechanism is believed to be related to vasodilation, potentially through its interaction with the NO pathway or other signaling molecules.[14][15]

-

Muscle Excitation-Contraction Coupling : Studies have shown that thiocyanate can prolong the "active state" of skeletal muscle following electrical stimulation and enhance its response to stimulants like caffeine (B1668208) and potassium chloride.[5]

-

Anticoagulant Properties : Sodium thiocyanate has been noted for its use as an anticoagulant, preventing blood clotting.[16]

Pharmacokinetics

-

Absorption : Thiocyanate is readily and almost completely absorbed following oral administration.[1][17]

-

Distribution : It has a volume of distribution of approximately 0.25 L/kg in healthy individuals.[17] SCN⁻ is distributed throughout extracellular fluids, with active transport leading to higher concentrations in saliva, gastric juice, and milk.[1][4][7]

-

Metabolism : Thiocyanate is the primary detoxification product of cyanide, a reaction catalyzed by the enzyme rhodanese, which transfers a sulfur atom to cyanide.[11][18]

-

Elimination : Elimination is mainly renal.[17] In individuals with normal renal function, thiocyanate has a serum half-life of approximately 3 days.[1][17] Impaired renal function significantly delays elimination, increasing the risk of toxicity.[19][20]

Key Experimental Findings and Protocols

Cardiovascular System: Atherosclerosis

Studies in animal models have demonstrated that sodium thiocyanate can attenuate the development of atherosclerosis.[5][6]

| Parameter | Control Group (ApoE-/- mice) | NaSCN-Treated Group (ApoE-/- mice) | Reference |

| Atherosclerotic Plaque Size | Baseline | Reduced | [6] |

| Serum IL-6 (Pro-inflammatory) | Elevated | Decreased | [6] |

| Serum IL-10 (Anti-inflammatory) | Baseline | Increased | [6] |

| Endothelial Function | Impaired | Improved | [6] |

| Neointima Formation | Present after injury | Inhibited | [6] |

| Table 1: Effects of NaSCN Treatment on Atherosclerosis in Mice |

Experimental Protocol: Atherosclerosis Mouse Model [6]

-

Animal Model : Apolipoprotein E knockout (ApoE-/-) mice, a model prone to developing atherosclerosis.

-

Diet : Fed a high-fat "western diet."

-

Treatment : Administered sodium thiocyanate in drinking water for 8 weeks.

-

Plaque Analysis : Aortic roots were sectioned and stained (e.g., with Oil Red O) for histological quantification of plaque area.

-

Inflammatory Markers : Serum levels of cytokines like IL-6 and IL-10 were measured using ELISA.

-

Endothelial Function Assessment : Assessed via endothelium-dependent vasodilation in isolated aortic rings in response to acetylcholine.

-

Oxidative Damage : Measured using methods like L-012 chemiluminescence assays and staining for chlorotyrosine in aortic walls.

Gastrointestinal System: Experimental Colitis

The role of NaSCN has been investigated in models of ulcerative colitis, based on the hypothesis that it could shift MPO activity away from tissue-damaging HOCl.[5][21]

| Parameter | DSS/Cl⁻ Group (Mice) | DSS/SCN⁻ Group (Mice) | Reference |

| Plasma SCN⁻ Levels | Baseline | Increased | [21] |

| Weight Loss / Clinical Score | No significant difference | No significant difference | [21] |

| Neutrophil Recruitment | No significant difference | No significant difference | [21] |

| Colonic 3-chlorotyrosine | Baseline | Trend towards decrease (p<0.051) | [21] |

| Table 2: Effects of NaSCN Supplementation in a DSS-Induced Colitis Model |

Experimental Protocol: DSS-Induced Colitis Model [21]

-

Animal Model : Female mice (e.g., C57BL/6).

-

Induction of Colitis : Administration of 3% (w/v) dextran (B179266) sodium sulphate (DSS) in drinking water.

-

Treatment Groups : Mice received DSS water supplemented with either 10 mM sodium chloride (control) or 10 mM sodium thiocyanate.

-

Monitoring : Daily monitoring of body weight, stool consistency, and presence of blood (clinical score).

-

Biochemical Analysis : Plasma and fecal SCN⁻ levels were measured by ion-exchange chromatography. Markers of MPO activity (e.g., 3-chlorotyrosine) and inflammation (e.g., fecal calprotectin) were assessed in colonic tissue.

Toxicology and Safety

While possessing therapeutic potential, sodium thiocyanate is associated with a significant risk of toxicity, particularly with chronic use or in individuals with renal impairment.[5][22]

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | 764 mg/kg | Rat | [23] |

| Dermal LD₅₀ | >2,000 mg/kg | Rat | [23] |

| Toxic Serum Level (from Nitroprusside) | > 10 µg/mL | Human | [20] |

| Recommended Therapeutic Plasma Level (Hypertension) | 400 - 2,000 µM (approx. 23 - 116 µg/mL) | Human | [1] |

| Table 3: Toxicological Data for Sodium Thiocyanate |

Symptoms of Toxicity :

-

Central Nervous System : Confusion, convulsions, weakness, excitement.[22]

-

Cardiovascular : Hypotension, cardiovascular effects.[5]

-

Endocrine : Chronic exposure can lead to hypothyroidism.[13][22]

Contact with acids liberates highly toxic hydrogen cyanide gas.[23][24]

Conclusion and Future Directions

Sodium thiocyanate is a pharmacologically complex molecule with dual roles in both physiological defense and potential pathophysiology. Its ability to serve as a substrate for peroxidases to generate the antimicrobial HOSCN while simultaneously mitigating the production of more damaging oxidants like HOCl positions it as a molecule of interest for inflammatory and infectious diseases. However, its narrow therapeutic window, potential for thyroid disruption, and risk of toxicity necessitate careful consideration in any therapeutic development.

Future research should focus on:

-

Developing targeted delivery systems to localize the effects of thiocyanate to specific tissues, thereby minimizing systemic toxicity.

-

Further elucidating its role in modulating the nitric oxide and other signaling pathways.

-

Conducting clinical studies to validate the promising anti-atherosclerotic findings from preclinical models.

-

Exploring its potential as an adjunctive therapy to enhance innate immunity in conditions like cystic fibrosis.

A deeper understanding of its biochemical mechanisms and a cautious approach to its administration will be critical to harnessing the therapeutic potential of sodium thiocyanate.

References

- 1. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Sodium thiocyanate: pharmacological activity and toxicity_Chemicalbook [chemicalbook.com]

- 6. Sodium thiocyanate treatment attenuates atherosclerotic plaque formation and improves endothelial regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial Activity of Films and Coatings Containing Lactoperoxidase System: A Review [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Enhancement of iron(II)-dependent reduction of nitrite to nitric oxide by thiocyanate and accumulation of iron(II)/thiocyanate/nitric oxide complex under conditions simulating the mixture of saliva and gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine Disrupting Chemicals: Effects on Endocrine Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiocyanate - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. bisleyinternational.com [bisleyinternational.com]

- 17. Clinical pharmacokinetics of nitroprusside, cyanide, thiosulphate and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 19. [Pharmacokinetics and thyrotoxicity of the sodium nitroprusside metabolite thiocyanate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Thiocyanate toxicity arising from prolonged use of sodium nitroprusside in severe heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ICSC 0675 - SODIUM THIOCYANATE [inchem.org]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. datasheets.scbt.com [datasheets.scbt.com]

The Role of Sodium Thiocyanate as a Chaotropic Agent in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of sodium thiocyanate (B1210189) (NaSCN) as a potent chaotropic agent in the field of protein chemistry. We will delve into its mechanism of action, its profound effects on protein structure and stability, and its practical applications in protein purification, solubilization of inclusion bodies, and protein refolding. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in leveraging the unique properties of sodium thiocyanate.

Core Concepts: Understanding Chaotropic Agents and the Hofmeister Series

Sodium thiocyanate's function as a chaotropic agent is best understood in the context of the Hofmeister series, which ranks ions based on their ability to influence the solubility of proteins and their stability. The series ranges from "kosmotropes" (order-making ions) that stabilize proteins and promote precipitation ("salting-out") to "chaotropes" (order-disrupting ions) that destabilize proteins and enhance solubility ("salting-in").

The thiocyanate anion (SCN⁻) is a strong chaotrope.[1] Chaotropic agents disrupt the structure of water, interfering with non-covalent interactions that are crucial for maintaining a protein's native three-dimensional structure, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.[2][3] By disrupting the hydrogen-bonding network of water, sodium thiocyanate weakens the hydrophobic effect, a primary driving force in protein folding.[3] This leads to the destabilization and unfolding (denaturation) of proteins.[4][5]

Mechanism of Action: How Sodium Thiocyanate Denatures Proteins

The denaturing effect of sodium thiocyanate is not merely a consequence of its bulk effect on water structure. There is significant evidence for direct interactions between the thiocyanate ion and the protein itself. Studies have shown that the thiocyanate anion can bind to the polypeptide backbone, which is a major contributor to its denaturing properties.[4][6] This binding is considered "promiscuous," meaning the thiocyanate ion can interact with various parts of the protein surface, including both polar and nonpolar regions.[7][8] This ability to establish multiple attractive interactions with the protein surface facilitates the unfolding process and the solubilization of hydrophobic regions that are typically buried within the protein's core.[3]

The denaturation process can be visualized as a disruption of the delicate balance of forces that maintain the protein's native conformation, leading to a more disordered and unfolded state.

Figure 1: Logical relationship of protein denaturation by sodium thiocyanate.

Quantitative Effects on Protein Stability

The destabilizing effect of sodium thiocyanate on proteins can be quantified by measuring the change in the protein's melting temperature (Tm) or denaturation temperature (Td), which is the temperature at which 50% of the protein is unfolded. A decrease in Tm in the presence of a substance indicates a reduction in the protein's thermal stability. Differential Scanning Calorimetry (DSC) is a common technique used to determine these parameters.[3][9]

The following table summarizes the effect of potassium thiocyanate (a close analog to sodium thiocyanate) on the denaturation temperature of the D2 domain of Thermotoga maritima Arginine Binding Protein, as determined by DSC.[10]

| Concentration of KSCN (M) | Denaturation Temperature (Td) in °C | Change in Td from control (°C) |

| 0 (Control) | 102.6 | 0 |

| 1 | 97.0 | -5.6 |

| 2 | 92.6 | -10.0 |

| Table 1: Effect of Potassium Thiocyanate on the Thermal Stability of the D2 Protein Domain.[10] |

Applications in Protein Chemistry

Sodium thiocyanate's potent chaotropic properties make it a valuable tool in several key areas of protein research and development.

Solubilization of Inclusion Bodies

Recombinant proteins overexpressed in bacterial systems, such as E. coli, often form dense, insoluble aggregates known as inclusion bodies.[11] To recover the desired protein in a functional form, these inclusion bodies must first be solubilized. Strong chaotropic agents like sodium thiocyanate are effective in this process, disrupting the non-covalent interactions that hold the protein aggregates together.[1]

The general workflow for inclusion body solubilization involves isolation and washing of the inclusion bodies followed by treatment with a solubilization buffer containing a high concentration of a chaotropic agent.

Figure 2: Experimental workflow for inclusion body solubilization.

Protein Refolding

Once the protein from inclusion bodies is solubilized and denatured, the next critical step is to refold it into its native, biologically active conformation. This is typically achieved by removing the chaotropic agent, often through methods like dialysis or dilution.[12][13] The gradual removal of sodium thiocyanate allows the protein to refold. This process is often optimized by the addition of other reagents to the refolding buffer, such as redox systems (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[12]

Figure 3: Experimental workflow for protein refolding.

Hydrophobic Interaction Chromatography (HIC)

In Hydrophobic Interaction Chromatography (HIC), proteins are separated based on their surface hydrophobicity. While seemingly counterintuitive for a "salting-in" agent, sodium thiocyanate can be used to modulate selectivity in HIC.[14] Typically, HIC involves binding proteins to a hydrophobic stationary phase at high salt concentrations (using salting-out salts like ammonium (B1175870) sulfate) and eluting them with a decreasing salt gradient. However, chaotropic salts like sodium thiocyanate can be included in wash buffers to remove weakly bound impurities or to elute strongly bound proteins.[15][16] The favorable interaction between sodium thiocyanate and proteins can decrease their binding to the hydrophobic column, facilitating their elution.[4]

Experimental Protocols

The following are generalized protocols for key applications of sodium thiocyanate in protein chemistry. It is important to note that optimal conditions (e.g., concentrations, pH, temperature) are protein-dependent and should be empirically determined.

Protocol for Protein Denaturation Study using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of sodium thiocyanate on the thermal stability of a protein.

Materials:

-

Purified protein of interest

-

Sodium thiocyanate (high purity)

-

Buffer appropriate for the protein (e.g., phosphate (B84403) buffer)

-

Differential Scanning Calorimeter

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein at a known concentration (e.g., 1-2 mg/mL) in the chosen buffer.

-

Prepare a series of sodium thiocyanate solutions of varying concentrations (e.g., 0 M, 0.5 M, 1 M, 1.5 M, 2 M) in the same buffer.

-

For each condition, mix the protein stock with the sodium thiocyanate solution to achieve the desired final concentrations. Prepare a corresponding reference sample for each condition containing only the buffer and sodium thiocyanate.

-

-

DSC Measurement:

-

Load the protein sample and the corresponding reference solution into the DSC cells.

-

Set the DSC to scan over a temperature range that encompasses the unfolding transition of the protein (e.g., 20°C to 110°C) at a constant scan rate (e.g., 60°C/hour).[3]

-

Record the differential heat capacity as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline from the thermogram.

-

The peak of the resulting curve corresponds to the melting temperature (Tm).

-

Analyze the data to determine the Tm for each sodium thiocyanate concentration and plot Tm versus [NaSCN].

-

Protocol for Solubilization of Inclusion Bodies

Objective: To solubilize recombinant protein from inclusion bodies.

Materials:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (e.g., Lysis Buffer with 1-2% Triton X-100)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 2-4 M Sodium Thiocyanate, 10 mM DTT)

-

High-speed centrifuge

Methodology:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or a French press.

-

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant.[5]

-

Washing: Resuspend the inclusion body pellet in Wash Buffer to remove membrane proteins and other contaminants. A brief sonication can aid in resuspension.[5][17] Centrifuge again and discard the supernatant. Repeat the wash step as necessary.

-

Solubilization: Resuspend the washed inclusion body pellet in the Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at room temperature or 37°C to facilitate solubilization.[1]

-

Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material. The supernatant contains the denatured, solubilized protein.

Protocol for Protein Refolding by Dilution

Objective: To refold the solubilized, denatured protein into its active form.

Materials:

-

Solubilized protein in sodium thiocyanate buffer

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione)

-

Stir plate and stir bar

Methodology:

-

Prepare Refolding Buffer: Prepare a large volume of chilled (4°C) Refolding Buffer. The volume should be significantly larger than the volume of the solubilized protein solution (e.g., 50-100 fold excess).

-

Dilution: While gently stirring the Refolding Buffer, slowly add the solubilized protein solution drop-wise or using a syringe pump. A slow addition rate is crucial to prevent protein aggregation.

-

Incubation: Continue stirring the solution at 4°C for an extended period (e.g., 12-48 hours) to allow for proper refolding and disulfide bond formation.

-

Concentration and Purification: Concentrate the refolded protein using methods like ultrafiltration. Further purify the active protein using chromatographic techniques such as size-exclusion or ion-exchange chromatography.

Conclusion

Sodium thiocyanate is a powerful and versatile chaotropic agent with significant applications in protein chemistry. Its ability to disrupt the non-covalent forces that stabilize protein structure makes it an invaluable tool for protein denaturation studies, the solubilization of challenging inclusion bodies, and as a modulator in chromatographic separations. A thorough understanding of its mechanism of action and the careful optimization of experimental protocols, as outlined in this guide, will enable researchers to effectively harness the properties of sodium thiocyanate to advance their work in protein science and drug development.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic analysis of the effect of concentrated salts on protein interaction with hydrophobic and polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. waters.com [waters.com]

- 8. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Destabilization of the D2 domain of Thermotoga maritima arginine binding protein induced by guanidinium thiocyanate and its counteraction by stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

"environmental fate and degradation of sodium thiocyanate"

An In-depth Technical Guide on the Environmental Fate and Degradation of Sodium Thiocyanate (B1210189)

Introduction

Sodium thiocyanate (NaSCN) is a colorless, deliquescent salt that serves as a primary source of the thiocyanate anion (SCN⁻). It finds application in various industrial processes, including as a precursor in the synthesis of pharmaceuticals and specialty chemicals, in fiber production, and as a component in herbicide formulations.[1] Given its uses and solubility in water, understanding the environmental fate, persistence, and degradation pathways of sodium thiocyanate is critical for assessing its ecological impact and developing effective remediation strategies. This guide provides a comprehensive technical overview of its behavior in the environment, tailored for researchers and environmental scientists.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | NaSCN | [1][2] |

| Molecular Weight | 81.072 g/mol | [1] |

| Appearance | Colorless hygroscopic crystals or white powder | [2] |

| Melting Point | 287 °C (549 °F) | [1] |

| Boiling Point | Decomposes at 307 °C | [1] |

| Density | 1.735 g/cm³ | [1] |

| Water Solubility | 139 g/100 mL at 21°C | [1][2] |

| n-octanol/water Partition Coefficient (log Kow) | -2.52 | [3] |

| pH | 5.5 - 7.5 (5% aqueous solution) | [4] |

Environmental Fate

Mobility

Sodium thiocyanate is highly soluble in water and is therefore likely to be mobile in the environment.[4][5] Its low octanol-water partition coefficient suggests it does not significantly accumulate in organisms.[3] In soil, sorption and volatilization are not considered significant partitioning processes at ambient temperatures (around 30°C), indicating a high potential for leaching into groundwater.[6] However, at elevated temperatures (50-60°C), sorption to soil particles may increase.[6][7]

Persistence

Based on available information, persistence of sodium thiocyanate in the environment is unlikely.[4][5] The primary mechanism for its removal from soil and water is microbial degradation.[6][7]

Degradation Pathways

The breakdown of sodium thiocyanate in the environment occurs through both biological and non-biological processes.

Biodegradation

Microbial degradation is the principal mechanism for the disappearance of thiocyanate from soil and aquatic systems.[6][7] A variety of microorganisms, including autotrophic and heterotrophic bacteria, can utilize thiocyanate as a source of nitrogen, sulfur, carbon, and energy.[8][9][10] The bacterium Thiobacillus thioparus is a key species known for its ability to degrade thiocyanate.[6][11][12]

Two primary enzymatic pathways for thiocyanate biodegradation have been identified:

-

Thiocyanate Hydrolase (COS Pathway): In this pathway, thiocyanate hydrolase catalyzes the conversion of thiocyanate (SCN⁻) into carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃).[11][12] The COS is subsequently hydrolyzed to carbon dioxide (CO₂) and hydrogen sulfide (H₂S), with the H₂S being oxidized to sulfate (B86663) (SO₄²⁻).[12]

-

Thiocyanate Dehydrogenase / Hydrolysis to Cyanate (B1221674) (CNO⁻ Pathway): This pathway involves the cleavage of the sulfur-carbon bond, hydrolyzing SCN⁻ to cyanate (CNO⁻) and sulfide (HS⁻). A cyanase enzyme then hydrolyzes CNO⁻ into ammonia (NH₃) and carbon dioxide (CO₂). The sulfide is further oxidized to sulfate.[11][12]

References

- 1. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

- 2. ICSC 0675 - SODIUM THIOCYANATE [inchem.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]

- 8. imwa.info [imwa.info]

- 9. Biodegradation of thiocyanate by a native groundwater microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiocyanate Degradation Pathway [eawag-bbd.ethz.ch]

- 12. Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Pseudohalide: An In-depth Technical Guide to the History and Discovery of Sodium Thiocyanate

For Immediate Release

A comprehensive technical guide detailing the historical journey of sodium thiocyanate (B1210189) (NaSCN), from its serendipitous discovery to its diverse applications in modern science and industry. This document is intended for researchers, scientists, and drug development professionals, providing a thorough examination of its synthesis, analytical methods, and biological significance.

Introduction

Sodium thiocyanate, a colorless, deliquescent crystalline solid, has carved a unique niche in the landscape of chemical compounds. Despite its relatively simple structure, its history is intertwined with the foundational moments of modern chemistry, including the development of isomerism and the understanding of pseudohalogen behavior. This guide traces the arc of its discovery, the evolution of its synthesis, and its emergence as a valuable tool in various scientific disciplines, with a particular focus on its relevance to drug development.

The Dawn of Thiocyanate Chemistry: A Serendipitous Discovery

The story of sodium thiocyanate begins not with the salt itself, but with the discovery of the thiocyanate anion (SCN⁻). In 1809, the English chemist Robert Porrett, while investigating the composition of "prussic acid" (hydrogen cyanide), serendipitously synthesized the first thiocyanate salt.[1] In an attempt to prepare potassium ferricyanide (B76249) from Prussian blue, he introduced potassium sulfide (B99878) into the reaction mixture.[2] The resulting solution, when treated with an iron sulfate (B86663) solution, produced a deep red color—a reaction that would become a classic qualitative test for ferric ions.[2] Porrett had unknowingly prepared a solution of what was likely potassium thiocyanate.

This discovery laid the groundwork for the exploration of a new class of compounds. The term "thiocyanate" itself reflects its composition, derived from the Greek "theion" (sulfur) and "kyanos" (blue), referencing its connection to cyanide and the iconic Prussian blue.

The Contributions of Berzelius and the Rise of Isomerism

The early 19th century was a period of profound advancement in chemical theory. Jöns Jakob Berzelius, a central figure in this era, made significant contributions to the understanding of cyanogen (B1215507) compounds.[3][4][5] His meticulous work on atomic weights and chemical notation provided the tools necessary for chemists to unravel the composition of substances like thiocyanates.[5][6]

While a definitive first synthesis of sodium thiocyanate is not clearly documented in a single seminal publication, its preparation would have followed logically from the understanding of its constituent ions and the established methods of salt formation. The straightforward reaction of sodium cyanide with elemental sulfur became a common laboratory and industrial method for its production.[7][8]

The study of thiocyanates and their cyanate (B1221674) counterparts played a crucial role in the development of the concept of isomerism. The observation that different compounds could share the same elemental composition but exhibit distinct properties was a puzzle that challenged the leading chemists of the day, including Berzelius, Friedrich Wöhler, and Justus von Liebig.[2]

Evolution of Synthesis Methodologies

The production of sodium thiocyanate has evolved from early laboratory preparations to large-scale industrial processes. The core chemical principles, however, have remained remarkably consistent.

The Cyanide-Sulfur Reaction

The most direct and widely used method for synthesizing sodium thiocyanate is the reaction of sodium cyanide with elemental sulfur.[7][8]

Reaction:

NaCN + S → NaSCN

Experimental Protocol (Illustrative Historical Method):

An aqueous solution of sodium cyanide is heated, and powdered sulfur is gradually added. The mixture is then refluxed until the reaction is complete, which can be monitored by the disappearance of the cyanide ion. The resulting solution is filtered to remove any unreacted sulfur and then concentrated to crystallize the sodium thiocyanate. U.S. Patent 2,313,680, filed in 1941, describes a commercial process where a 30% sodium cyanide solution is added to a boiling slurry of sulfur.[9] The reaction temperature is maintained between 103-105°C.[9]

Metathesis Reaction

Another common method involves the double displacement reaction between ammonium (B1175870) thiocyanate and a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[8][10]

Reaction with Sodium Hydroxide:

NH₄SCN + NaOH → NaSCN + NH₃ + H₂O

Experimental Protocol (Illustrative Method):

Equimolar amounts of ammonium thiocyanate and sodium hydroxide are dissolved in a suitable solvent.[10] The reaction mixture is heated to drive off the ammonia (B1221849) gas, and the resulting solution is then concentrated and cooled to crystallize the sodium thiocyanate. A 2021 patent describes a method using a water-carrying organic solvent like toluene (B28343) to facilitate the removal of water and drive the reaction to completion.[10]

Recovery from Industrial Byproducts

In the 20th century, a significant source of sodium thiocyanate emerged from the coking of coal. The gas produced during this process contains cyanides, which can be scrubbed and reacted with sulfur-containing compounds to produce thiocyanates. This method not only provided a valuable chemical but also served as a means of environmental remediation by removing toxic cyanides from industrial waste streams.[1][11][12]

Historical Methods of Analysis

The development of analytical techniques for the quantification of thiocyanate was crucial for its study and application.

Volhard's Method

One of the most enduring and historically significant methods for determining the concentration of thiocyanate ions is Volhard's method, a type of back titration.[13][14][15][16][17]

Principle:

An excess of a standard silver nitrate (B79036) solution is added to the thiocyanate sample, precipitating silver thiocyanate. The unreacted silver ions are then titrated with a standard potassium thiocyanate solution using a ferric salt (typically ferric ammonium sulfate) as an indicator. The endpoint is signaled by the formation of the red-colored ferric thiocyanate complex.[13][14][16]

Experimental Workflow for Volhard's Method:

Caption: Workflow of Volhard's method for thiocyanate determination.

Physicochemical Properties

A compilation of key physicochemical properties of sodium thiocyanate is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | NaSCN | [18] |

| Molar Mass | 81.07 g/mol | [18] |

| Appearance | Colorless, deliquescent crystals or white powder | [7][19] |

| Melting Point | 287 °C (549 °F; 560 K) | [7][18] |

| Boiling Point | Decomposes at 307 °C (585 °F; 580 K) | [18] |

| Density | 1.735 g/cm³ | [18] |

| Solubility in Water | 139 g/100 mL at 21 °C | [18][19] |

| Crystal Structure | Orthorhombic | [18] |

| LD₅₀ (Oral, rat) | 764 mg/kg | [20] |

Biological Significance and Signaling Pathways

In the realm of drug development, understanding the biological roles of a compound is paramount. Sodium thiocyanate, and the thiocyanate anion in particular, is not merely an inert salt but an active participant in physiological processes, most notably in the innate immune system.

The Peroxidase-Hydrogen Peroxide-Thiocyanate System

Thiocyanate is a key substrate for peroxidase enzymes, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), in the presence of hydrogen peroxide (H₂O₂). This enzymatic reaction generates hypothiocyanous acid (HOSCN), a potent antimicrobial agent.

Signaling Pathway of the Peroxidase-H₂O₂-Thiocyanate System:

References

- 1. US2424983A - Production of thiocyanates - Google Patents [patents.google.com]

- 2. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jöns Jacob Berzelius | Research Starters | EBSCO Research [ebsco.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Jöns Jakob Berzelius | Science History Institute [sciencehistory.org]

- 6. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 7. Sodium thiocyanate | 540-72-7 [chemicalbook.com]

- 8. Sodium thiocyanate-Application_Chemicalbook [chemicalbook.com]

- 9. US2313680A - Manufacture of thiocyanates - Google Patents [patents.google.com]

- 10. CN113582202A - Preparation method of sodium thiocyanate - Google Patents [patents.google.com]

- 11. Sodium thiocyanate: from waste to resource - Emsa [emsaquimica.com]

- 12. CN101597073A - A method for preparing sodium thiocyanate from coke oven gas desulfurization waste liquid - Google Patents [patents.google.com]

- 13. firsthope.co.in [firsthope.co.in]

- 14. scribd.com [scribd.com]

- 15. Volhard`s Method | PPT [slideshare.net]

- 16. byjus.com [byjus.com]

- 17. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 18. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

- 19. Sodium thiocyanate | NaCNS | CID 516871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

The Versatility of Sodium Thiocyanate: A Technical Guide to its Role as a Precursor in Specialty Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium thiocyanate (B1210189) (NaSCN), a stable and cost-effective inorganic salt, has emerged as a crucial building block in the synthesis of a diverse array of specialty chemicals. Its unique reactivity, attributed to the ambidentate nature of the thiocyanate anion, allows for the facile introduction of sulfur and nitrogen functionalities into organic molecules. This technical guide provides an in-depth exploration of the applications of sodium thiocyanate as a precursor, focusing on key classes of specialty chemicals with significant relevance in the pharmaceutical, agrochemical, and materials science sectors. We present a comprehensive overview of synthetic methodologies, quantitative data, detailed experimental protocols, and illustrative diagrams of reaction pathways and biological signaling cascades.

Synthesis of Thiocyanate-Containing Specialty Chemicals

Sodium thiocyanate serves as a versatile nucleophile and a source of the thiocyanate moiety for the synthesis of various organic compounds, including isothiocyanates, thioureas, and heterocyclic systems.

Isothiocyanates

Isothiocyanates are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. A robust and environmentally friendly one-pot synthesis from primary amines has been developed using carbon disulfide and sodium persulfate as a desulfurizing agent in an aqueous medium.

Table 1: One-Pot Synthesis of Isothiocyanates from Primary Amines

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Aniline (B41778) | Phenyl isothiocyanate | 91 |

| 2 | 4-Methylaniline | 4-Methylphenyl isothiocyanate | 93 |

| 3 | 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 95 |

| 4 | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 88 |

| 5 | Benzylamine | Benzyl isothiocyanate | 92 |

| 6 | Cyclohexylamine | Cyclohexyl isothiocyanate | 85 |

Data compiled from studies on the Na2S2O8-mediated synthesis of isothiocyanates.[1][2]

Thioureas

Thioureas are synthesized through the reaction of isothiocyanates with primary or secondary amines. This reaction is typically high-yielding and proceeds under mild conditions.

Table 2: Synthesis of N,N'-Disubstituted Thioureas

| Entry | Isothiocyanate | Amine | Product | Yield (%) |

| 1 | Phenyl isothiocyanate | Benzylamine | N-Benzyl-N'-phenylthiourea | 98 |

| 2 | Allyl isothiocyanate | Aniline | N-Allyl-N'-phenylthiourea | 95 |

| 3 | Benzyl isothiocyanate | Cyclohexylamine | N-Benzyl-N'-cyclohexylthiourea | 96 |

| 4 | (1-Isothiocyanatoethyl)benzene | n-Butylamine | N-(1-Phenylethyl)-N'-(n-butyl)thiourea | High |

Yields are representative for the synthesis of thiourea (B124793) derivatives.[3][4][5]

2-Aminobenzothiazoles

2-Aminobenzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from anilines and sodium thiocyanate in the presence of an oxidizing agent like bromine.

Table 3: Synthesis of 2-Aminobenzothiazoles from Anilines

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 2-Aminobenzothiazole (B30445) | 75-85 |

| 2 | 4-Methylaniline | 6-Methyl-2-aminobenzothiazole | 95 |

| 3 | 4-Chloroaniline | 6-Chloro-2-aminobenzothiazole | 80 |

| 4 | 4-Nitroaniline | 6-Nitro-2-aminobenzothiazole | 74 |

Yields reported for the synthesis of 2-aminobenzothiazole derivatives from anilines.[6][7][8][9]

Aryl Thiocyanates via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl thiocyanates from arenediazonium salts, using sodium thiocyanate in the presence of a copper catalyst.

Table 4: Synthesis of Aryl Thiocyanates via Sandmeyer Reaction

| Entry | Arenediazonium Salt (from corresponding aniline) | Product | Yield (%) |

| 1 | Benzenediazonium tetrafluoroborate | Phenyl thiocyanate | 85 |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | 4-Methylphenyl thiocyanate | 88 |

| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | 4-Chlorophenyl thiocyanate | 90 |

| 4 | 4-Nitrobenzenediazonium tetrafluoroborate | 4-Nitrophenyl thiocyanate | 82 |

Yields obtained from the reaction of dry arenediazonium o-benzenedisulfonimides with sodium thiocyanate.[10][11][12][13][14]

Experimental Protocols

General Procedure for the One-Pot Synthesis of Isothiocyanates

To a stirred solution of a primary amine (1.0 eq) and potassium carbonate (2.0 eq) in water, carbon disulfide (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. After completion, the mixture is cooled to 0°C, and a solution of sodium persulfate (2.0 eq) in water is added dropwise. The reaction is stirred for an additional 1-2 hours at room temperature. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude isothiocyanate, which can be further purified by distillation or column chromatography.[1][2]

General Procedure for the Synthesis of N,N'-Disubstituted Thioureas

To a solution of a primary or secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), the corresponding isothiocyanate (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 1-3 hours. The completion of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried to yield the pure N,N'-disubstituted thiourea.[3][4][5][15]

General Procedure for the Synthesis of 2-Aminobenzothiazoles

To a solution of the substituted aniline (1.0 eq) and sodium thiocyanate (2.0 eq) in glacial acetic acid, bromine (1.0 eq) in glacial acetic acid is added dropwise at 0-5°C with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2-aminobenzothiazole derivative.[6][8][9]

General Procedure for the Synthesis of Aryl Thiocyanates (Sandmeyer Reaction)

A solution of the arenediazonium salt is prepared by diazotizing the corresponding aniline with sodium nitrite (B80452) in the presence of a mineral acid at 0-5°C. In a separate flask, a solution of sodium thiocyanate (1.2 eq) and copper(I) thiocyanate (0.1 eq) in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the thiocyanate solution at 0-5°C with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The product is then extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated to give the aryl thiocyanate.[10][11][13][14]

Signaling Pathways and Logical Relationships

Thiocyanate in Innate Immunity

Sodium thiocyanate plays a crucial role in the innate immune system. The thiocyanate anion is utilized by peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), to generate the antimicrobial agent hypothiocyanous acid (HOSCN). The hydrogen peroxide (H₂O₂) required for this reaction is produced by dual oxidases (DUOX) and NADPH oxidases (NOX). HOSCN then targets specific molecular components in pathogens, leading to their inactivation.

Caption: Role of Sodium Thiocyanate in the Innate Immune Response.

Synthetic Workflow from Sodium Thiocyanate

The following diagram illustrates the logical workflow for the synthesis of various specialty chemicals starting from sodium thiocyanate.

Caption: Synthetic pathways originating from sodium thiocyanate.

References

- 1. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. ijacskros.com [ijacskros.com]

Thermal Decomposition of Sodium Thiocyanate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiocyanate (B1210189) (NaSCN) is a versatile inorganic compound with a wide range of applications in chemical synthesis, as a precursor for pharmaceuticals, and in various industrial processes. An understanding of its thermal stability and decomposition products is critical for ensuring safe handling, predicting potential hazards, and optimizing processes where it is subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of sodium thiocyanate, summarizing the current state of knowledge on its decomposition products, plausible reaction pathways, and the analytical methodologies employed for such investigations.

Upon heating, sodium thiocyanate undergoes decomposition, a process that is reported to commence at temperatures around 287-300°C.[1][2] The decomposition is known to produce a range of toxic fumes, including sulfur oxides, nitrogen oxides, and cyanides.[3]

Quantitative Analysis of Decomposition Products

Detailed quantitative data on the thermal decomposition of solid sodium thiocyanate is not extensively available in the public domain. The composition of the resulting products is highly dependent on the experimental conditions, particularly the temperature and the composition of the surrounding atmosphere (i.e., inert or oxidative).

Based on general chemical principles and studies of related thiocyanate compounds, the following tables outline the expected solid and gaseous decomposition products under different atmospheric conditions. It is important to note that the relative quantities of these products have not been definitively established in the literature for the thermal decomposition of solid sodium thiocyanate.

Table 1: Potential Solid Residues from Sodium Thiocyanate Decomposition

| Product | Chemical Formula | Atmosphere | Notes |

| Sodium Cyanide | NaCN | Inert | A likely primary decomposition product. |

| Sodium Sulfide | Na₂S | Inert/Reducing | May form from reactions involving sulfur. |

| Sodium Sulfate | Na₂SO₄ | Oxidative | Expected major product in the presence of oxygen. |

| Sodium Carbonate | Na₂CO₃ | Oxidative | May form from the oxidation of carbon-containing intermediates. |

| Carbon Nitrides | C₃N₄ | Inert | Postulated in some informal discussions, but lacks rigorous experimental confirmation. |

| Elemental Sulfur | S | Inert | A potential primary decomposition product that may subsequently react. |

Table 2: Potential Gaseous Products from Sodium Thiocyanate Decomposition

| Product | Chemical Formula | Atmosphere | Notes |

| Nitrogen | N₂ | Inert/Oxidative | A thermodynamically stable end-product of nitrogen-containing compounds. |

| Carbon Disulfide | CS₂ | Inert | A potential product from the fragmentation of the thiocyanate ion. |

| Sulfur Dioxide | SO₂ | Oxidative | A primary oxidation product of sulfur. |

| Sulfur Trioxide | SO₃ | Oxidative | Further oxidation of sulfur dioxide at higher temperatures. |

| Carbonyl Sulfide | COS | Inert/Oxidative | A potential intermediate or final product. |

| Cyanogen | (CN)₂ | Inert | A possible product from the dimerization of cyanide radicals. |

| Hydrogen Cyanide | HCN | Inert (with H source) | May form if a source of hydrogen is present. |

| Nitrogen Oxides | NOₓ (NO, NO₂) | Oxidative | Formed from the oxidation of nitrogen at high temperatures. |

| Carbon Dioxide | CO₂ | Oxidative | A final oxidation product of carbon. |

Experimental Protocols

The characterization of the thermal decomposition products of sodium thiocyanate necessitates the use of advanced analytical techniques. The following protocols describe the methodologies that are essential for a comprehensive analysis.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability of sodium thiocyanate and identify its gaseous decomposition products as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely ground sodium thiocyanate (typically 5-10 mg) is placed in an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or helium for an inert atmosphere, or air/oxygen for an oxidative atmosphere, is passed through the furnace at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled linear heating rate (e.g., 10-20°C/min).

-

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature (TGA curve). Simultaneously, the mass spectrometer scans a predefined mass-to-charge (m/z) range to detect the evolved gaseous products.

-

Data Analysis: The TGA curve reveals the temperatures of mass loss events, indicating decomposition. The corresponding MS data provides the mass spectra of the evolved gases at those temperatures, allowing for their identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic and inorganic products of the thermal decomposition of sodium thiocyanate.

Methodology:

-

Sample Preparation: A microgram-scale sample of sodium thiocyanate is placed in a pyrolysis sample holder.

-

Instrumentation: A pyrolyzer unit is directly interfaced with the injection port of a gas chromatograph, which is in turn coupled to a mass spectrometer.

-

Experimental Conditions:

-